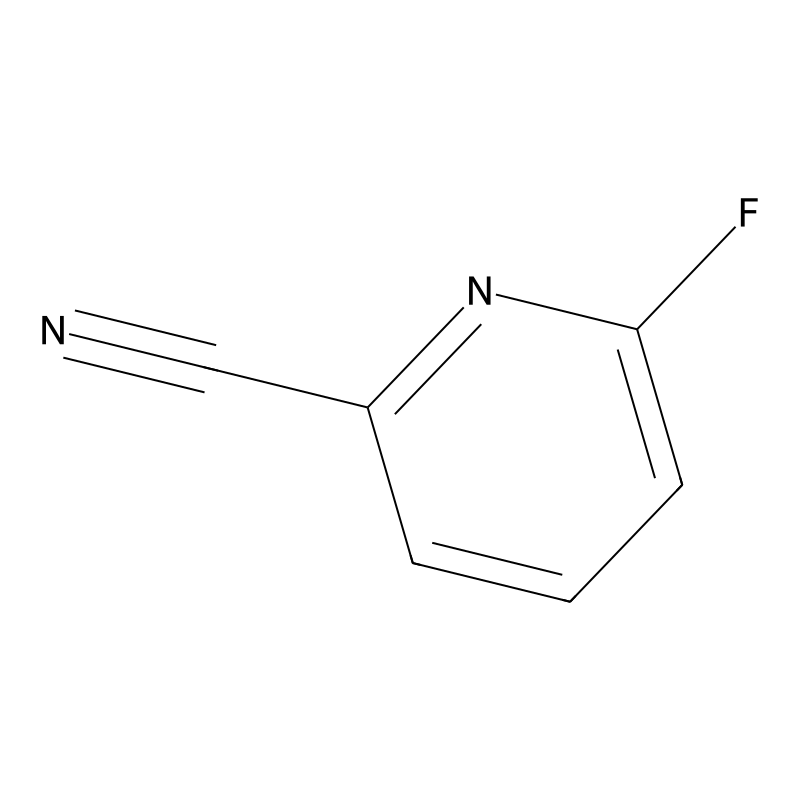

2-Cyano-6-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyano-6-fluoropyridine is a heterocyclic compound characterized by the presence of a cyano group and a fluorine atom attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 122.10 g/mol. This compound is notable for its pale blue crystalline appearance and melting point range of 31 °C to 35 °C . The introduction of the fluorine atom enhances its chemical reactivity and stability, differentiating it from other halogenated pyridines.

Since 2-Cyano-6-fluoropyridine is an intermediate, a specific mechanism of action is not applicable. Its role lies in its use as a building block for more complex molecules that may have specific mechanisms depending on their final structure and functionalities.

- Safety information: Specific data on the toxicity of 2-Cyano-6-fluoropyridine is not available. However, as a general precaution, all unknown organic compounds should be handled with care using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hoods.

- Hazards: Due to the presence of a cyano group, it's advisable to handle the compound with caution as nitriles can be toxic upon inhalation or ingestion.

Precursor for Pharmaceutical Development:

The presence of both the cyano and fluorine groups in 2-C6F makes it an attractive building block for the synthesis of novel heterocyclic compounds, which are a fundamental scaffold in many pharmaceutical drugs. Studies have explored its use in the synthesis of potential anti-cancer agents and other bioactive molecules, although these are still in the early stages of development [, ].

Material Science Applications:

The combination of electron-withdrawing groups (cyano and fluorine) in 2-C6F can potentially influence its electronic and physical properties. This has led to investigations into its potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other functional materials. However, further research is needed to fully understand its suitability for these applications [].

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions, often utilizing reagents like tetra-n-butylammonium fluoride (TBAF) as fluoride sources.

- Oxidation and Reduction: The cyano group can engage in redox reactions, allowing for the formation of different functional groups.

- Cyclization: This compound can undergo cyclization reactions, leading to the creation of fused ring systems .

The synthesis of 2-Cyano-6-fluoropyridine typically involves nucleophilic substitution reactions. A common method includes reacting 2-cyano-3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride. Industrial production may utilize optimized synthetic routes focusing on yield and purity, often employing continuous flow reactors for enhanced efficiency .

Common Synthetic Routes- Nucleophilic Substitution:

- Reactants: 2-cyano-3-nitropyridine + TBAF.

- Conditions: Anhydrous solvents under controlled temperatures.

- Alternative Methods:

- Use of other fluorinating agents or modifications in reaction conditions to improve yield.

- Reactants: 2-cyano-3-nitropyridine + TBAF.

- Conditions: Anhydrous solvents under controlled temperatures.

- Use of other fluorinating agents or modifications in reaction conditions to improve yield.

2-Cyano-6-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are utilized in synthesizing biologically active compounds, including heterocycles like thiazoles and imidazoles, which are important in medicinal chemistry . Additionally, it plays a role in creating metal-organic complexes and other advanced materials.

Research indicates that 2-Cyano-6-fluoropyridine interacts with various biomolecules, influencing their function. Studies have demonstrated its potential as an inhibitor in enzymatic reactions, showcasing its utility in drug discovery and development. The compound's interactions can be affected by environmental factors such as pH and temperature, which influence its stability and reactivity .

When comparing 2-Cyano-6-fluoropyridine with similar compounds, several key differences emerge:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyano-3-fluoropyridine | Fluorine at position 3 | Different reactivity due to fluorine positioning |

| 2-Cyano-6-chloropyridine | Chlorine instead of fluorine | Generally more reactive than the fluorinated analog |

| 3-Cyano-2-fluoropyridine | Fluorine at position 2 | Exhibits different biological activity |

| 6-Fluoropyridine-2-carbonitrile | Nitrile group at position 2 | Enhanced nucleophilicity due to nitrile presence |

These compounds share structural similarities but exhibit unique reactivities and biological activities due to variations in their functional groups and positions of substituents.

XLogP3

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant